(Rac)-Tivantinib

Description

BenchChem offers high-quality (Rac)-Tivantinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-Tivantinib including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

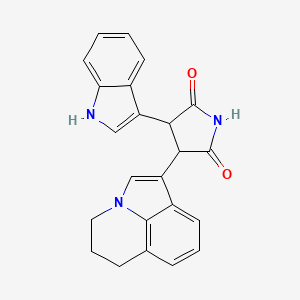

3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEQXRCJXIVODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of (Rac)-Tivantinib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib, also known as ARQ 197, is a potent, orally bioavailable small molecule that has been extensively investigated as an anti-cancer agent. Initially identified as a highly selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action has since been revealed to be more complex, involving the disruption of microtubule polymerization. This dual activity has positioned Tivantinib as a unique therapeutic candidate. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of (Rac)-Tivantinib, with a focus on the scientific data and experimental methodologies that have defined its profile.

Discovery of Tivantinib

Tivantinib was discovered by Arqule, Inc. through a cell-based screening campaign aimed at identifying novel pro-apoptotic agents.[1] It emerged from a library of heterocyclic compounds as a promising cytotoxic agent against a variety of human tumor cell lines.[1] Subsequent studies identified the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase as a primary target.[2] The c-MET pathway is a critical driver of cell proliferation, survival, invasion, and angiogenesis, and its dysregulation is implicated in a wide range of human cancers.[3][][5]

Mechanism of Action

Inhibition of c-MET

Tivantinib was initially characterized as a highly selective inhibitor of the c-MET receptor.[2] Unlike many kinase inhibitors that compete with ATP for binding to the active site, Tivantinib exhibits a non-ATP competitive mechanism of inhibition.[1] It preferentially binds to the inactive, dephosphorylated conformation of the c-MET kinase domain, locking it in a state that is unable to undergo autophosphorylation and subsequent activation.[1][6] This mode of inhibition is thought to contribute to its high selectivity for c-MET over other kinases.[1] The inhibition of c-MET by Tivantinib leads to the downregulation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately resulting in reduced cell growth and induction of apoptosis in c-MET-dependent tumor cells.[3][7]

Disruption of Microtubule Polymerization

Further investigations into the mechanism of action of Tivantinib revealed a second, distinct activity: the disruption of microtubule dynamics.[3][8][9] This activity was found to be independent of its c-MET inhibitory function and contributes significantly to its cytotoxic effects across a broad range of cancer cell lines, including those that are not dependent on c-MET signaling.[8][9][10] Tivantinib was shown to inhibit tubulin polymerization, leading to a G2/M cell cycle arrest and subsequent apoptosis.[6][9] This dual mechanism of action, targeting both a specific signaling pathway and a fundamental cellular process, distinguishes Tivantinib from other targeted therapies.

Signaling Pathway of Tivantinib's Primary Target: c-MET

Caption: The c-MET signaling cascade and the inhibitory action of Tivantinib.

Synthesis of (Rac)-Tivantinib

While the precise, step-by-step synthesis of (Rac)-Tivantinib as performed by its originators is not publicly detailed in peer-reviewed literature, the general synthetic approach can be inferred from patents and related chemical literature involving the synthesis of similar pyrroloquinoline and pyrrolidine-2,5-dione structures. The synthesis would logically proceed through the formation of the key pyrrolo[3,2,1-ij]quinoline core, followed by a reaction to introduce the indole moiety and construct the final succinimide ring.

A plausible, generalized synthetic route would involve:

-

Synthesis of the Pyrrolo[3,2,1-ij]quinoline Core: This tricyclic system can be prepared through various methods, often involving intramolecular cyclization reactions. One potential starting point is the reductive cyclization of a suitably substituted nitro-aromatic compound.

-

Functionalization and Coupling: The pyrroloquinoline core would then be functionalized to allow for coupling with an indole derivative. This could involve a condensation reaction to form an intermediate that can then undergo cyclization to form the pyrrolidine-2,5-dione ring.

-

Formation of the Pyrrolidine-2,5-dione Ring: The final ring is likely formed through a reaction that couples the pyrroloquinoline and indole moieties via a succinimide linker. This could be achieved through a multi-component reaction or a stepwise process involving the formation of an amide followed by intramolecular cyclization.

Due to the lack of a publicly available, detailed experimental protocol, a step-by-step guide with specific reagents, conditions, and yields cannot be provided at this time. Researchers interested in the synthesis of Tivantinib are encouraged to consult the patent literature for more detailed, albeit potentially less explicit, information.

Quantitative Data

The biological activity of Tivantinib has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Tivantinib

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Ki (c-MET) | 355 nM | Recombinant human c-MET, cell-free assay | [11] |

| IC50 (c-MET phosphorylation) | 100 - 300 nM | HT29, MKN-45, MDA-MB-231, NCI-H441 cells | [11] |

| EC50 (Cell Proliferation) | 60 - 600 nmol/L | Panel of human tumor cell lines | [1] |

Table 2: Summary of Key Clinical Trial Results for Tivantinib

| Trial Identifier | Phase | Cancer Type | Treatment Arm | Comparator Arm | Primary Endpoint | Result | Reference |

| NCT01755767 (METIV-HCC) | III | Hepatocellular Carcinoma (MET-high) | Tivantinib | Placebo | Overall Survival | Did not meet primary endpoint | [6] |

| NCT00777309 | II | Non-Small Cell Lung Cancer | Tivantinib + Erlotinib | Placebo + Erlotinib | Progression-Free Survival | No significant difference | [1] |

| Phase II (MiT Tumors) | II | MITF-associated tumors | Tivantinib | Single-arm | Overall Response Rate | Modest antitumor activity | [10] |

Experimental Protocols

c-MET Kinase Assay (Cell-Free)

This protocol describes a general method for assessing the inhibitory activity of Tivantinib against recombinant c-MET kinase in a cell-free system.

-

Reagents and Materials:

-

Recombinant human c-MET kinase domain

-

Tivantinib (or other test compounds) dissolved in DMSO

-

ATP (adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well assay plates

-

Phosphocellulose paper or other capture method for radiolabeled assays

-

-

Procedure:

-

Prepare a serial dilution of Tivantinib in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted Tivantinib.

-

Add the recombinant c-MET kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, follow the manufacturer's protocol for the specific detection system used.

-

Calculate the percentage of inhibition for each Tivantinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This protocol outlines a common method to evaluate the effect of Tivantinib on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HT29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tivantinib dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

Plate reader capable of measuring absorbance or luminescence

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of Tivantinib in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Tivantinib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each Tivantinib concentration.

-

Determine the EC50 value by plotting the data on a dose-response curve.

-

Tivantinib Discovery and Development Workflow

The following diagram illustrates the logical progression of the discovery and development of Tivantinib.

Caption: A flowchart outlining the key stages in the discovery and development of Tivantinib.

Conclusion

Tivantinib represents a fascinating case study in drug discovery and development. Initially identified as a selective c-MET inhibitor with a unique non-ATP competitive mechanism, its biological activity was later found to be more complex, involving the disruption of microtubule dynamics. While it has shown promise in preclinical and early clinical studies, the results of later-phase trials have been mixed, highlighting the challenges of translating preclinical efficacy into clinical success. The dual mechanism of action of Tivantinib, however, continues to make it a subject of scientific interest and a potential starting point for the development of new anti-cancer therapeutics. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of (Rac)-Tivantinib's journey from discovery to clinical investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ARQ 197, a novel and selective inhibitor of the human c-Met receptor tyrosine kinase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 5. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discover.library.noaa.gov [discover.library.noaa.gov]

- 9. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tivantinib (ARQ 197), a selective inhibitor of MET, in patients with microphthalmia transcription factor-associated tumors: results of a multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

(Rac)-Tivantinib: A Comprehensive Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) is a small molecule inhibitor that has undergone extensive investigation as an anti-cancer agent. Initially identified and developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. This technical guide provides an in-depth overview of the target identification and validation process for (Rac)-Tivantinib, detailing the pivotal experiments and data that have shaped our understanding of its biological activity. We present a narrative that transitions from its initial validation as a c-MET inhibitor to the compelling evidence that has redefined its primary mechanism of action as a microtubule depolymerizing agent. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-MET axis is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[4][5][6] Tivantinib emerged from this context as a promising, orally bioavailable small molecule inhibitor of c-MET.[1][7] However, the journey of Tivantinib through preclinical and clinical development has provided valuable lessons in the complexities of drug-target interactions and the importance of rigorous target validation. This guide will explore the initial hypothesis of c-MET as the primary target and the subsequent body of evidence that has led to the re-evaluation of its mechanism of action.

Initial Target Identification: c-MET Inhibition

Tivantinib was first characterized as a selective inhibitor of the c-MET receptor tyrosine kinase.[4] The initial evidence supporting this mechanism of action was derived from a series of biochemical and cell-based assays.

Biochemical Evidence

In cell-free enzymatic assays, Tivantinib was shown to be a non-ATP-competitive inhibitor of recombinant human c-MET.[5][8] Kinetic analyses determined its inhibitory constant (Ki) to be approximately 355 nM.[5][7][8][9] This selective inhibition was a key piece of early evidence for its mode of action.

Cellular Evidence

In various cancer cell lines with c-MET expression, Tivantinib demonstrated the ability to inhibit both constitutive and HGF-induced c-MET phosphorylation at concentrations between 100 to 300 nM.[7] Furthermore, in xenograft models of human cancers with c-MET-driven growth, oral administration of Tivantinib led to a significant reduction in tumor growth, which correlated with the inhibition of c-MET phosphorylation in the tumor tissue.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for Tivantinib's activity against its proposed targets and its effects on cancer cells.

Table 1: Biochemical and Cellular Activity of Tivantinib against c-MET

| Parameter | Value | Assay Type | Reference(s) |

| Ki (c-MET) | ~355 nM | Cell-free enzymatic assay | [5][7][8] |

| IC50 (c-MET Phosphorylation) | 100 - 300 nM | Cell-based assay (various cell lines) | [7] |

Table 2: Anti-proliferative Activity of Tivantinib in Cancer Cell Lines

| Cell Line | Cancer Type | c-MET Status | IC50 | Reference(s) |

| EBC1 | Non-Small Cell Lung Cancer | Addicted | Not specified, but sensitive | [4] |

| MKN45 | Gastric Carcinoma | Addicted | Not specified, but sensitive | [4] |

| A549 | Non-Small Cell Lung Cancer | Non-Addicted | Not specified, but sensitive | [4] |

| NCI-H460 | Non-Small Cell Lung Cancer | Non-Addicted | Not specified, but sensitive | [4] |

| IMR-32 | Neuroblastoma | Not specified | 1.19 µM | [10] |

| SK-N-AS | Neuroblastoma | Not specified | 7.32 µM | [10] |

Table 3: Clinical Trial Dosages and Outcomes

| Trial Phase | Dosage | Cancer Type | Key Finding | Reference(s) |

| Phase I | 360 mg BID | Solid Tumors | Well tolerated | [5][11] |

| Phase II | 240 mg BID / 360 mg BID | Hepatocellular Carcinoma (HCC) | Improved overall survival in MET-high patients | [12][13] |

| Phase III | 240 mg BID | Hepatocellular Carcinoma (HCC) | Failed to meet primary endpoint of prolonging overall survival | [6] |

Target Validation and Re-evaluation

Despite the initial promising data, further investigations into the mechanism of Tivantinib's anti-tumor activity revealed inconsistencies with a sole c-MET inhibitory model.

Evidence for a c-MET-Independent Mechanism

A critical observation was that Tivantinib inhibited the proliferation of cancer cell lines with similar potency, regardless of their dependence on c-MET signaling.[4][14][15][16][17] This suggested that Tivantinib's cytotoxic effects were not exclusively mediated through c-MET inhibition. Further studies demonstrated that in several cell lines, Tivantinib did not effectively inhibit c-MET phosphorylation or its downstream signaling pathways, such as AKT and ERK.[4][16]

A key differentiator emerged from cell cycle analysis. While established c-MET inhibitors like crizotinib and PHA-665752 induced a G0/G1 cell cycle arrest, Tivantinib treatment led to a G2/M arrest, a hallmark of drugs that interfere with microtubule function.[4][14][17][18]

Identification of Microtubules as a Primary Target

The observation of G2/M arrest prompted further investigation into Tivantinib's effects on the cytoskeleton. Immunofluorescence staining of α-tubulin in cells treated with Tivantinib revealed a significant disruption of the microtubule network, similar to the effects of known microtubule depolymerizing agents like vincristine.[14][19]

In vitro tubulin polymerization assays confirmed that Tivantinib directly inhibits the assembly of microtubules.[14][19] Competition assays further elucidated the binding mechanism, showing that Tivantinib competitively inhibits the binding of colchicine to tubulin, indicating that it interacts with the colchicine-binding site.[20] This direct interaction with tubulin and subsequent disruption of microtubule dynamics is now considered the primary mechanism for Tivantinib's cytotoxic activity.[14][18][21]

Signaling Pathways and Mechanisms of Action

The dual activities of Tivantinib, though now understood to be dominated by its effects on microtubules, can be visualized through the following signaling pathway diagrams.

Caption: The c-MET signaling pathway and the initially hypothesized inhibitory action of Tivantinib.

Caption: Mechanism of Tivantinib-induced microtubule depolymerization and G2/M cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of Tivantinib.

Cell-Free c-MET Kinase Assay

Objective: To determine the direct inhibitory effect of Tivantinib on c-MET kinase activity.

Materials:

-

Recombinant human c-MET enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Tivantinib stock solution (in DMSO)

-

96-well filter plates

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Tivantinib in kinase reaction buffer.

-

In a 96-well plate, add 10 µL of each Tivantinib dilution or DMSO (vehicle control).

-

Add 20 µL of a solution containing the recombinant c-MET enzyme and the peptide substrate to each well.

-

Pre-incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³²P]ATP and non-labeled ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding 50 µL of 0.5% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each Tivantinib concentration and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the ATP concentration and Km are known.

Western Blot for c-MET Phosphorylation

Objective: To assess the effect of Tivantinib on c-MET phosphorylation in intact cells.

Materials:

-

Cancer cell line of interest (e.g., MKN-45, H441)

-

Cell culture medium and supplements

-

Tivantinib

-

Hepatocyte Growth Factor (HGF), if stimulating

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve cells in serum-free medium for 12-24 hours.

-

Pre-treat cells with various concentrations of Tivantinib or DMSO for 2 hours.

-

For HGF-induced phosphorylation, stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes. For constitutive phosphorylation, omit this step.

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-MET antibody as a loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Tivantinib on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Tivantinib

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Tivantinib or DMSO for 24-48 hours.

-

Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To measure the direct effect of Tivantinib on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP

-

Tivantinib, Paclitaxel (positive control for polymerization), Vincristine (positive control for depolymerization)

-

Fluorescence spectrophotometer

-

Fluorescent reporter for polymerization (optional)

Procedure:

-

Resuspend purified tubulin in ice-cold polymerization buffer.

-

Prepare a reaction mixture containing tubulin, GTP, and either Tivantinib, a control compound, or DMSO. Keep the mixture on ice.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Place the plate in a fluorescence spectrophotometer or a plate reader capable of kinetic reads, set to 37°C.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance or fluorescence over time (typically at 340 nm for light scatter). An increase in signal indicates tubulin polymerization.

-

Plot the signal versus time to generate polymerization curves and compare the effect of Tivantinib to the controls.

Logical Workflow for Target Identification and Validation

The journey of Tivantinib from a c-MET inhibitor to a microtubule-targeting agent exemplifies a common workflow in drug discovery, where initial hypotheses are challenged by new data.

Caption: Logical workflow of Tivantinib's target identification, from initial hypothesis to revised mechanism.

Conclusion

The story of (Rac)-Tivantinib serves as a critical case study in the field of drug development. While initially validated as a c-MET inhibitor based on robust biochemical and early cellular data, a deeper interrogation of its cellular effects uncovered a different primary mechanism of action: the disruption of microtubule dynamics. This re-evaluation was driven by observations of c-MET-independent cytotoxicity and a G2/M cell cycle arrest, which are inconsistent with selective c-MET inhibition. The direct binding of Tivantinib to tubulin and its inhibition of microtubule polymerization now provide a more complete explanation for its potent anti-proliferative effects.

This technical guide highlights the necessity of a multi-faceted approach to target validation, extending beyond initial biochemical screens to include comprehensive cellular and in vivo characterization. The failure of Tivantinib in late-stage clinical trials for MET-high patient populations underscores the importance of correctly identifying the true therapeutic target to enable appropriate patient selection and biomarker strategies.[6][15] The insights gained from the study of Tivantinib continue to inform and refine the process of drug target identification and validation.

References

- 1. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. mdpi.com [mdpi.com]

- 11. The efficacy and safety of tivantinib in the treatment of solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tivantinib in MET-high hepatocellular carcinoma patients and the ongoing Phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

- 14. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tivantinib - Wikipedia [en.wikipedia.org]

(Rac)-Tivantinib as a c-MET Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib, also known as ARQ 197, is an orally bioavailable small molecule that has been extensively investigated as a selective inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET pathway, when abnormally activated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis, making it a significant target in oncology.[2] Tivantinib's unique, non-ATP-competitive mechanism of action distinguishes it from many other kinase inhibitors.[3] However, emerging evidence has revealed a more complex pharmacological profile, with significant activity related to microtubule disruption, independent of its c-MET inhibitory function.[4][5][6] This guide provides an in-depth technical overview of (Rac)-Tivantinib, summarizing its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

c-MET Inhibition

Tivantinib was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor.[3] It binds to the inactive, dephosphorylated conformation of the c-MET kinase domain, stabilizing it and thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[7][8] The calculated inhibitory constant (Ki) for Tivantinib against c-MET is approximately 355 nM.[3][9][10] By blocking the HGF/c-MET axis, Tivantinib was designed to inhibit key cellular processes implicated in cancer progression, including cell growth, migration, and invasion.[5][7]

Off-Target Effects: Tubulin Polymerization Inhibition

Contrary to its initial understanding as a highly selective c-MET inhibitor, subsequent research has demonstrated that Tivantinib's cytotoxic effects are often independent of c-MET signaling.[6][11] Tivantinib has been shown to act as a microtubule-disrupting agent, inhibiting tubulin polymerization.[4][5][6] This activity leads to a G2/M cell cycle arrest and induction of apoptosis, a mechanism distinct from its c-MET inhibitory function.[4][5] In some studies, Tivantinib's anti-proliferative activity was observed in both c-MET dependent and independent cancer cell lines, suggesting that its effects on microtubules are a significant contributor to its overall anti-tumor activity.[4][6]

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.

Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.

Quantitative Data

Preclinical Data

The preclinical activity of Tivantinib has been evaluated in various cancer cell lines. The following tables summarize key in vitro efficacy data.

Table 1: In Vitro c-MET Kinase Inhibition

| Parameter | Value | Reference(s) |

| Ki (c-MET) | 355 nM | [3][9][10] |

Table 2: IC50 Values for Cell Proliferation in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A549 | Non-Small Cell Lung Cancer | 0.38 | [12] |

| DBTRG-05MG | Glioblastoma | 0.45 | [12] |

| NCI-H441 | Non-Small Cell Lung Cancer | 0.29 | [12] |

| HT29 | Colon Cancer | ~0.1-0.3 (for c-MET phosphorylation) | [13] |

| MKN-45 | Gastric Cancer | ~0.1-0.3 (for c-MET phosphorylation) | [13] |

| MDA-MB-231 | Breast Cancer | ~0.1-0.3 (for c-MET phosphorylation) | [13] |

Clinical Pharmacokinetic Data

Pharmacokinetic parameters of Tivantinib have been assessed in several clinical trials. The data presented here are from a study in patients with advanced solid tumors.

Table 3: Pharmacokinetic Parameters of Tivantinib

| Dose | Cmax (µg/mL) | Tmax (h) | AUC0-8h (µg·h/mL) | Reference(s) |

| 240 mg | 1.37 | 3.1 | 6.88 | [12] |

| 360 mg BID | Varies by CYP2C19 metabolizer status | ~3 | Varies | [14][15] |

Note: Tivantinib is primarily metabolized by CYP2C19, and to a lesser extent by CYP3A4. Its pharmacokinetics can vary based on the patient's CYP2C19 genotype.[15]

Experimental Protocols

c-MET Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of Tivantinib against recombinant c-MET kinase.

Objective: To quantify the IC50 value of Tivantinib for c-MET kinase activity.

Materials:

-

Recombinant human c-MET kinase domain

-

Tivantinib

-

Poly(Glu, Tyr) 4:1 substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

P30 filtermats

-

10% Phosphoric acid

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of Tivantinib in DMSO, then dilute further in kinase reaction buffer.

-

In a 96-well plate, add 20 µL of recombinant c-MET kinase to each well.

-

Add 20 µL of the diluted Tivantinib or vehicle (DMSO) control to the respective wells and pre-incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of a solution containing the poly(Glu, Tyr) substrate and ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP).

-

Incubate the reaction for a defined period (e.g., 10-60 minutes) at 30°C.

-

Stop the reaction by adding 10% phosphoric acid.

-

Spot 10 µL aliquots of the reaction mixture onto P30 filtermats.

-

Wash the filtermats extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Allow the filtermats to dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a radiometric c-MET kinase inhibition assay.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of Tivantinib on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of Tivantinib on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tivantinib

-

MTS reagent (containing PES)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.

-

Allow cells to adhere and recover for 6-24 hours.

-

Prepare serial dilutions of Tivantinib in complete medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each Tivantinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16][17]

Caption: Workflow for a cell viability MTS assay.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Tivantinib in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Tivantinib.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line of interest (e.g., MHCC97L for hepatocellular carcinoma)

-

Matrigel (optional)

-

Tivantinib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer Tivantinib (e.g., 100-200 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 15-21 days).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p-MET, tubulin).

-

Calculate the tumor growth inhibition (TGI) for the Tivantinib-treated group compared to the vehicle control group.[18]

Conclusion

(Rac)-Tivantinib is a fascinating small molecule with a dual mechanism of action, targeting both the c-MET receptor tyrosine kinase and microtubule dynamics. While its development as a selective c-MET inhibitor has been challenged by clinical trial outcomes and the discovery of its potent anti-mitotic effects, it remains a valuable tool for cancer research. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers investigating the c-MET signaling pathway, microtubule-targeting agents, and the complex pharmacology of Tivantinib itself. Understanding its dual mechanism is critical for interpreting experimental results and exploring its potential in specific, well-defined cancer contexts.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 3. graphviz.org [graphviz.org]

- 4. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. Targeting the Pro-Survival Protein MET with Tivantinib (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 study of safety, pharmacokinetics, and pharmacodynamics of tivantinib in combination with bevacizumab in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phase 1 study of safety, pharmacokinetics, and pharmacodynamics of tivantinib in combination with bevacizumab in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(Rac)-Tivantinib in Hepatocellular Carcinoma: A Technical Guide to a Dual-Mechanism Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tivantinib (formerly ARQ 197) is a small molecule inhibitor that was extensively investigated as a second-line therapy for advanced hepatocellular carcinoma (HCC), particularly in patients with high expression of the c-MET receptor. Initially developed as a selective, non-ATP competitive c-MET inhibitor, its journey through clinical trials revealed a more complex mechanism of action and ultimately led to disappointing results in Phase III studies. This technical guide provides an in-depth overview of the research on Tivantinib in HCC, detailing its dual mechanism of action, summarizing key preclinical and clinical data, and outlining the methodologies of pivotal experiments.

Introduction: The Rationale for Targeting c-MET in HCC

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, with limited therapeutic options for advanced disease. The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the pathogenesis of HCC. The HGF/c-MET signaling pathway is frequently dysregulated in HCC, leading to increased cell growth, invasion, angiogenesis, and resistance to apoptosis.[1] Tumors with high c-MET expression are often associated with a more aggressive phenotype and a poor prognosis.[2] This strong biological rationale positioned c-MET as a promising therapeutic target, leading to the development of inhibitors like Tivantinib.[1]

The Dual Mechanism of Action of Tivantinib

Tivantinib was initially characterized as a highly selective c-MET inhibitor.[2] However, subsequent research revealed that its anti-tumor effects are not solely dependent on c-MET inhibition. A significant component of its cytotoxicity is attributed to its ability to disrupt microtubule dynamics.

c-MET Inhibition

Tivantinib was designed to bind to the inactive, unphosphorylated form of the c-MET kinase, locking it in an inactive state and thereby preventing the downstream signaling cascades that promote tumor growth and survival.[3] The binding of HGF to c-MET triggers the activation of several key pathways, including RAS/MAPK, PI3K/AKT, and STAT3, which are central to cancer cell proliferation and survival.[4]

Microtubule Disruption

A pivotal discovery in Tivantinib research was its ability to induce cytotoxic effects in cancer cells independent of their c-MET status.[5] Tivantinib was found to directly interact with tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics.[6][7] This mechanism is similar to that of other microtubule-targeting agents like vinca alkaloids. The disruption of microtubules leads to a G2/M cell-cycle arrest and ultimately induces apoptosis.[8] This dual mechanism suggests that while c-MET expression may be a biomarker of response, the drug's efficacy is likely a combination of both on-target (c-MET) and off-target (microtubule) effects.[9]

Preclinical Data

In Vitro Studies

Tivantinib has demonstrated potent anti-proliferative activity across a range of HCC cell lines, with IC50 values in the nanomolar to low micromolar range. Notably, its efficacy does not always correlate with the level of c-MET expression, supporting the dual mechanism of action.

| Cell Line | IC50 (nM) | c-MET Status | Reference |

| Huh7 | 9.9 | High | [1][8] |

| HepG2 | - | High | [8] |

| Hep3B | 448 | Low | [1][8] |

| MHCC97L | - | - | [7] |

| SNU-449 | - | - | - |

| SNU-387 | - | - | - |

Note: Specific IC50 values for all cell lines were not consistently available across all cited preclinical studies.

In Vivo Xenograft Studies

In animal models, orally administered Tivantinib has shown significant anti-tumor activity. In a xenograft model using MHCC97L cells, Tivantinib treatment at 100 mg/kg and 200 mg/kg for 15 days resulted in tumor growth inhibition rates of 30.9% and 64.6%, respectively.[7] These studies also confirmed the drug's effects on proliferation and apoptosis within the tumors.[7] Another study showed that a 200 mg/kg oral dose of Tivantinib significantly reduced levels of phosphorylated MET in xenograft tumors and decreased tumor volumes.[9]

Clinical Trials in Hepatocellular Carcinoma

The clinical development of Tivantinib in HCC was marked by promising early-phase results, which unfortunately did not translate into success in larger, confirmatory trials.

Phase II Randomized Controlled Trial (NCT00988741)

This multicenter, randomized, double-blind, placebo-controlled Phase II study was a landmark trial for Tivantinib. It enrolled patients with advanced HCC who had progressed on or were intolerant to first-line systemic therapy. The study showed a statistically significant improvement in the primary endpoint of time to progression (TTP) for patients receiving Tivantinib compared to placebo.[10]

Crucially, a subgroup analysis revealed that the benefit was most pronounced in patients with MET-high tumors (defined as ≥50% of tumor cells with moderate or strong MET staining). In this subgroup, Tivantinib significantly improved both TTP and overall survival (OS).[10]

| Endpoint | Tivantinib (MET-High) | Placebo (MET-High) | Hazard Ratio (95% CI) | p-value |

| Median TTP | 2.7 months | 1.4 months | 0.43 (0.19-0.97) | 0.03 |

| Median OS | 7.2 months | 3.8 months | 0.38 (0.18-0.81) | 0.01 |

These encouraging results provided a strong rationale for progressing to Phase III trials focusing on the MET-high patient population.

Phase III METIV-HCC Trial (NCT01755767)

The METIV-HCC study was a global, randomized, double-blind, placebo-controlled Phase III trial designed to confirm the findings of the Phase II study in a larger population of patients with MET-high advanced HCC who had progressed after sorafenib treatment. Patients were randomized 2:1 to receive Tivantinib (120 mg twice daily) or placebo.

Despite the promising Phase II data, the METIV-HCC trial failed to meet its primary endpoint of improving overall survival.

| Endpoint | Tivantinib | Placebo | Hazard Ratio (95% CI) | p-value |

| Median OS | 8.4 months | 9.1 months | 0.97 (0.75–1.25) | 0.81 |

| Median PFS | 2.1 months | 2.0 months | 0.96 (0.75-1.22) | 0.72 |

The most common grade 3 or worse adverse events with Tivantinib were ascites, anemia, abdominal pain, and neutropenia.

Phase III JET-HCC Trial

Conducted in parallel with the METIV-HCC study, the JET-HCC trial was a randomized, double-blind, placebo-controlled Phase III study that evaluated Tivantinib in Japanese patients with MET-high HCC. This trial also failed to meet its primary endpoint of progression-free survival (PFS).

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of Tivantinib.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Plating: HCC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Tivantinib or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined.

Western Blot Analysis for c-MET Phosphorylation

Western blotting is used to detect the levels of total and phosphorylated c-MET, providing a direct measure of the drug's on-target activity.

-

Cell Lysis: HCC cells, treated with or without Tivantinib and stimulated with HGF, are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated c-MET (p-MET) and total c-MET overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used to confirm equal loading.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by an imaging system. The intensity of the bands corresponding to p-MET and total c-MET are quantified.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Tivantinib in a living organism.

-

Cell Implantation: Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously injected with a suspension of human HCC cells (e.g., MHCC97L).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives Tivantinib orally at specified doses (e.g., 100 or 200 mg/kg/day), while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated.

-

Immunohistochemistry (IHC): Excised tumors can be fixed, paraffin-embedded, and sectioned for IHC analysis to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Conclusion and Future Perspectives

The story of Tivantinib in hepatocellular carcinoma research is a cautionary tale in oncology drug development. Despite a strong biological rationale, promising Phase II results in a biomarker-selected population, and a fascinating dual mechanism of action, Tivantinib failed to demonstrate a survival benefit in Phase III trials. The reasons for this failure are likely multifactorial and may include the complex biology of HCC, the imperfect nature of c-MET as a predictive biomarker, and the contribution of the drug's microtubule-inhibiting activity, which may have introduced toxicities that confounded its efficacy.

The comprehensive data gathered from the Tivantinib program, however, provides invaluable lessons for the field. It underscores the importance of rigorously validating biomarkers and understanding the full mechanistic profile of a drug, including its off-target effects. While the journey of Tivantinib in HCC has concluded, the research it spurred has deepened our understanding of c-MET signaling and the challenges of targeted therapy in this complex disease, paving the way for future drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. mdpi.com [mdpi.com]

- 5. MET canonical transcript expression is a predictive biomarker for chemo-sensitivity to MET-inhibitors in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TUNEL, Ki67 and IHC staining [bio-protocol.org]

- 7. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Tivantinib in Non-Small Cell Lung Cancer: A Technical Overview

Introduction

Tivantinib (ARQ 197) is an orally administered, small-molecule agent investigated for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action has been a subject of evolving research.[1][2] The c-MET pathway, when aberrantly activated, plays a significant role in tumor cell growth, survival, invasion, and metastasis.[1] Dysregulation of c-MET signaling is also implicated in acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[3][4] This guide provides a detailed overview of the key studies, clinical data, and experimental methodologies related to tivantinib's development for NSCLC.

Mechanism of Action

Tivantinib's mechanism of action is multifaceted and has been debated. While initially characterized as a c-MET inhibitor, subsequent evidence suggests its cytotoxic effects may be independent of MET signaling and are instead linked to microtubule disruption.

-

c-MET Inhibition : Tivantinib was designed to bind to the inactive conformation of the c-MET receptor, thereby inhibiting its constitutive and hepatocyte growth factor (HGF)-induced autophosphorylation.[5][6] This action was expected to block downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and invasion.[6] Tivantinib has a reported inhibitory constant (Ki) of approximately 355 nM for c-MET in cell-free assays.[6]

-

Microtubule Disruption : Contradictory findings have emerged from later studies. Research has shown that tivantinib's anti-proliferative activity is potent against both MET-dependent and MET-independent cancer cell lines.[7][8] Unlike established MET TKIs such as crizotinib and PHA-665752, which typically induce G0/G1 cell cycle arrest, tivantinib induces a G2/M phase arrest.[7][8] This effect is characteristic of microtubule-destabilizing agents.[8] Further investigation revealed that tivantinib disrupts mitotic spindle formation, a mechanism consistent with microtubule depolymerization.[7]

Signaling Pathways

The primary intended target of tivantinib was the HGF/c-MET signaling axis. Activation of c-MET by its ligand, HGF, leads to the recruitment of adaptor proteins like GRB2, which in turn activate key downstream pathways crucial for oncogenesis.

Clinical Studies in NSCLC

Tivantinib has been evaluated in several clinical trials for NSCLC, both as a monotherapy and in combination with other agents, most notably the EGFR inhibitor erlotinib.

Phase I Studies Early Phase I trials established the safety profile and recommended Phase II dose of tivantinib. As a monotherapy in patients with advanced solid tumors, including NSCLC, tivantinib showed modest activity, with some patients achieving stable disease.[9] When combined with erlotinib, six of eight NSCLC patients achieved stable disease.[5][10] The recommended dose for the combination was determined to be tivantinib 360 mg twice daily with erlotinib 150 mg daily.[5]

Phase II Study (Tivantinib + Erlotinib) A randomized Phase II study compared tivantinib plus erlotinib (E+T) against placebo plus erlotinib (E+P) in 167 previously treated, EGFR TKI-naïve patients with advanced NSCLC.[5] The primary endpoint, median progression-free survival (PFS), was 3.8 months in the E+T group versus 2.3 months in the E+P group, though this difference was not statistically significant in the overall population (HR 0.81, p=0.24).[5]

Phase III Study (MARQUEE Trial - NCT01244191) The MARQUEE trial was a large, randomized, double-blind Phase III study designed to confirm the efficacy of tivantinib in combination with erlotinib.[11] The study enrolled 1,048 patients with previously treated, advanced non-squamous NSCLC.[11] The trial was ultimately discontinued for futility at a pre-planned interim analysis because the combination did not improve the primary endpoint of overall survival (OS).[11][12]

Quantitative Data from Key Clinical Trials

Table 1: Efficacy of Tivantinib in Combination with Erlotinib in NSCLC

| Trial | Treatment Arm | N | Median PFS (months) | PFS Hazard Ratio (95% CI) | Median OS (months) | OS Hazard Ratio (95% CI) |

|---|---|---|---|---|---|---|

| Phase II [5] | Tivantinib + Erlotinib | 84 | 3.8 | 0.81 (0.57–1.16) | - | - |

| Placebo + Erlotinib | 83 | 2.3 | - | |||

| Phase III (MARQUEE) [11] | Tivantinib + Erlotinib | 524 | 3.6 | 0.74 (0.62–0.89) | 8.5 | 0.98 (0.84–1.15) |

| | Placebo + Erlotinib | 524 | 1.9 | | 7.8 | |

A meta-analysis of three trials confirmed that while the combination of tivantinib and erlotinib significantly prolonged PFS (HR, 0.75), it did not result in a significant improvement in OS (HR, 0.95).[13]

Table 2: Common Grade ≥3 Adverse Events (MARQUEE Trial)

| Adverse Event | Tivantinib + Erlotinib (%) | Placebo + Erlotinib (%) | Relative Risk (RR)[13] |

|---|---|---|---|

| Neutropenia | 8.5% | 0.8% | 5.31 |

| Anemia | - | - | 2.15 |

| Asthenia / Fatigue | 43.5% (all grades) | 38.1% (all grades) | - |

| Diarrhea | 34.6% (all grades) | 41.0% (all grades) | - |

| Rash | 33.1% (all grades) | 37.3% (all grades) | - |

Data from the MARQUEE trial publication[11] and a meta-analysis.[13]

Experimental Protocols

Protocol: Phase III MARQUEE Study (NCT01244191)

-

Official Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of ARQ197 Plus Erlotinib Versus Placebo Plus Erlotinib in Previously Treated Subjects With Locally Advanced or Metastatic, Non-Squamous, Non-Small-Cell Lung Cancer (NSCLC).[12]

-

Study Design: The study was a multinational, randomized, double-blind, placebo-controlled Phase III trial.[11] Patients were randomly assigned in a 1:1 ratio to receive either tivantinib plus erlotinib or placebo plus erlotinib.[11]

-

Patient Population: Eligible patients had locally advanced or metastatic (Stage IIIB/IV) non-squamous NSCLC and had experienced disease progression after one or two prior lines of systemic anti-cancer therapy, one of which had to be a platinum-doublet regimen.[11][12] Patients with prior exposure to EGFR inhibitors were excluded.[12]

-

Dosing Regimen:

-

Endpoints:

The clinical development of tivantinib for NSCLC highlights a complex journey. Initially promising as a targeted c-MET inhibitor, its clinical efficacy did not meet primary endpoints in a pivotal Phase III trial when combined with erlotinib.[11] Although the combination demonstrated a statistically significant improvement in progression-free survival, this did not translate into an overall survival benefit for the broad population of patients with non-squamous NSCLC.[11] Furthermore, emerging preclinical data suggest that tivantinib's primary mechanism of action may be through microtubule disruption rather than selective c-MET inhibition, which repositions its biological rationale and potential therapeutic context.[7][8] These findings underscore the challenges in drug development, including the importance of validating mechanisms of action and selecting appropriate patient populations for targeted therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Evaluation of safety and efficacy of tivantinib in the treatment of inoperable or recurrent non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of tivantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]

- 10. Evaluation of safety and efficacy of tivantinib in the treatment of inoperable or recurrent non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase III Multinational, Randomized, Double-Blind, Placebo-Controlled Study of Tivantinib (ARQ 197) Plus Erlotinib Versus Erlotinib Alone in Previously Treated Patients With Locally Advanced or Metastatic Nonsquamous Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. The efficacy and safety of tivantinib in the treatment of solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Tivantinib Enantiomers: A Technical Guide to Stereospecific Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivantinib (ARQ 197) is a small molecule inhibitor that has been investigated in numerous clinical trials for the treatment of various solid tumors. Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. Evidence now strongly suggests that the primary anti-neoplastic effects of racemic tivantinib are not mediated through c-MET inhibition but rather through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, studies on the individual enantiomers of tivantinib have unveiled a significant stereospecificity in their biological activity, with one enantiomer being significantly more potent in inhibiting off-target kinases. This technical guide provides an in-depth overview of the current understanding of (Rac)-Tivantinib and its enantiomers, focusing on their differential activities, mechanisms of action, and the experimental methodologies used for their characterization.

Core Concepts: Beyond c-MET Inhibition

While tivantinib was designed to target the HGF/c-MET signaling pathway, a substantial body of evidence indicates that its cytotoxic effects in many cancer cell lines are independent of their c-MET status. The primary mechanism of action for racemic tivantinib is now understood to be the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis.

A pivotal discovery in the understanding of tivantinib's activity came from the investigation of its individual stereoisomers. Tivantinib is a chiral molecule and exists as a racemic mixture of (+)- and (-)-enantiomers. Research has demonstrated that the biological activity of tivantinib is not equally distributed between these two forms.

Quantitative Data Summary

The following tables summarize the available quantitative data for racemic tivantinib and its individual enantiomers.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |

| (Rac)-Tivantinib | c-MET | Cell-free | - | 355[1][2] |

| (-)-Tivantinib | GSK3α | Kinase Assay | 190 | - |

| (-)-Tivantinib | GSK3β | Kinase Assay | 340 | - |

| (+)-Tivantinib | GSK3α | Kinase Assay | >10,000 | - |

| (+)-Tivantinib | GSK3β | Kinase Assay | >10,000 | - |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | IC50 (µM) |

| (Rac)-Tivantinib | A549 (NSCLC) | Cell Viability | ~0.5 |

| (Rac)-Tivantinib | HT29 (Colon) | Cell Viability | ~0.4 |

| (Rac)-Tivantinib | MKN-45 (Gastric) | Cell Viability | ~0.3 |

| (Rac)-Tivantinib | NCI-H441 (NSCLC) | Cell Viability | 0.29[3] |

| (Rac)-Tivantinib | DBTRG (Glioblastoma) | Cell Viability | 0.45[3] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and proposed mechanisms of action for (Rac)-Tivantinib and its enantiomers.

Caption: Differential targeting of GSK3, tubulin, and c-MET by Tivantinib enantiomers.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of (Rac)-Tivantinib and its enantiomers.

Chiral Separation of Tivantinib Enantiomers

A validated chiral High-Performance Liquid Chromatography (HPLC) method is employed for the separation of (Rac)-Tivantinib into its individual enantiomers.

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof) is used. The exact ratio is optimized to achieve baseline separation. A small amount of an amine additive (e.g., diethylamine or ethylenediamine) may be included to improve peak shape.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., 254 nm or 280 nm).

-

Procedure:

-

Dissolve (Rac)-Tivantinib in a suitable solvent compatible with the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers using the optimized mobile phase under isocratic conditions.

-

Collect the separated enantiomer fractions.

-

Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR.

-

References

(Rac)-Tivantinib's Microtubule Depolymerizing Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tivantinib (also known as ARQ 197), initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, has been demonstrated to exert potent anticancer effects through a mechanism independent of c-MET inhibition. A substantial body of evidence now indicates that the primary driver of (Rac)-Tivantinib's cytotoxicity is its activity as a microtubule depolymerizing agent. This technical guide provides an in-depth analysis of this activity, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. All presented data pertains to the racemic mixture of Tivantinib, as studies differentiating the microtubule-destabilizing activities of the individual R- and S-enantiomers are not currently available in the public domain.

Mechanism of Action: A Microtubule Destabilizer

(Rac)-Tivantinib disrupts microtubule dynamics by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1][2] This mode of action is similar to that of other well-known microtubule-destabilizing agents, such as the vinca alkaloids and colchicine.[3]

Structural and competitive binding studies have revealed that Tivantinib binds to the colchicine-binding site on β-tubulin.[4][5][6][7] This binding sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, thus disrupting microtubule formation.[5] The consequence of this microtubule destabilization is the arrest of the cell cycle in the G2/M phase, as functional mitotic spindles cannot be formed.[3][8][9] Prolonged G2/M arrest ultimately triggers apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[1][8][10]

Quantitative Data

The following tables summarize the quantitative data on the biological effects of (Rac)-Tivantinib related to its microtubule depolymerizing activity.

Table 1: In Vitro Inhibition of Tubulin Polymerization

| Assay Type | Tivantinib Concentration | Observation | Reference |

| Purified Tubulin Polymerization Assay | 3 µM | Required to inhibit polymerization | [3][11] |

| Purified Tubulin Polymerization Assay | Dose-dependent | Inhibition of tubulin polymerization | [8][12] |

Table 2: IC50 Values for Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference | | --- | --- | --- | | MHCC97L | Hepatocellular Carcinoma | 315 ± 26.3 |[8] | | MHCC97H | Hepatocellular Carcinoma | 368 ± 45.4 |[8] | | Huh7 | Hepatocellular Carcinoma | 265 ± 18.7 |[8] | | HepG2 | Hepatocellular Carcinoma | 392 ± 48.7 |[8] | | A549 | Non-Small-Cell Lung Cancer | ~290 | | | DBTRG | Glioblastoma | ~450 | | | NCI-H441 | Non-Small-Cell Lung Cancer | ~380 | |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the microtubule depolymerizing activity of (Rac)-Tivantinib.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in real-time.

-

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 20% v/v glycerol), ice-cold

-

Fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

(Rac)-Tivantinib and control compounds (e.g., paclitaxel as a stabilizer, vincristine as a destabilizer)

-

96-well, temperature-controlled fluorescence plate reader

-

-

Protocol:

-

Re-suspend purified tubulin in ice-cold G-PEM buffer.

-

In a 96-well plate, add designated concentrations of (Rac)-Tivantinib or control compounds.

-

Add the tubulin solution to the wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least 30-60 minutes. Increased fluorescence, due to the incorporation of a fluorescent reporter into polymerized microtubules, indicates polymerization.[8][12][13]

-

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effects of Tivantinib on the microtubule network within intact cells.

-

Materials:

-

Adherent cancer cells (e.g., A549, Huh7) grown on glass coverslips

-

(Rac)-Tivantinib

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: anti-α-tubulin

-

Secondary antibody: Fluorophore-conjugated anti-species IgG

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

-

-

Protocol:

-

Culture cells on coverslips to approximately 60% confluency.

-

Treat the cells with various concentrations of (Rac)-Tivantinib or vehicle control for a specified time (e.g., 24 hours).[8]

-

Rinse the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 5 minutes.

-

Block non-specific antibody binding with 3% BSA for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.[8][14]

-

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle following Tivantinib treatment.

-

Materials:

-

Suspension or adherent cancer cells

-

(Rac)-Tivantinib

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Protocol:

-

Plate cells and treat with varying concentrations of (Rac)-Tivantinib or vehicle control for 24 hours.[8]

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at 4°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The G2/M population will have twice the DNA content of the G1 population.[8][9]

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Suspension or adherent cancer cells

-

(Rac)-Tivantinib

-

Annexin V-FITC/PI staining kit

-

Binding buffer

-

Flow cytometer

-

-

Protocol:

-

Treat cells with (Rac)-Tivantinib or vehicle control for a specified time (e.g., 48 hours).[8]

-

Harvest all cells and wash with PBS.

-

Resuspend the cells in 1x binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add additional binding buffer and analyze the cells by flow cytometry within one hour.[8][15]

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to (Rac)-Tivantinib's microtubule depolymerizing activity.

Caption: Mechanism of (Rac)-Tivantinib-induced cell death.

Caption: Workflow for in vitro tubulin polymerization assay.

Caption: Tivantinib-induced apoptotic signaling pathways.

Conclusion and Future Directions